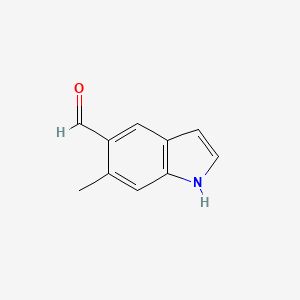

6-methyl-1H-indole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-methyl-1H-indole-5-carbaldehyde is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound is particularly interesting due to its unique structure, which includes a methyl group at the 6th position and an aldehyde group at the 5th position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1H-indole-5-carbaldehyde can be achieved through various methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone as starting materials . Another method involves the Leimgruber–Batcho indole synthesis, which uses hydrazine hydrate and an iron(III) chloride-mediated reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methyl-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: Indole-5-carboxylic acid.

Reduction: 6-methyl-1H-indole-5-methanol.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

6-methyl-1H-indole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-1H-indole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors, leading to diverse biological effects . The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, further contributing to its activity .

Comparison with Similar Compounds

Similar Compounds

Indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3rd position.

Indole-5-carboxaldehyde: Similar structure but without the methyl group at the 6th position.

Uniqueness

6-methyl-1H-indole-5-carbaldehyde is unique due to the presence of both a methyl group at the 6th position and an aldehyde group at the 5th position. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other indole derivatives .

Q & A

Basic Research Questions

Q. How can the synthesis of 6-methyl-1H-indole-5-carbaldehyde be optimized for high yield and purity?

- Methodological Answer :

- Reaction Conditions : Use Vilsmeier-Haack formylation on 5-methylindole derivatives, adjusting molar ratios of reagents (e.g., POCl₃/DMF) and temperature (80–100°C) to minimize side reactions .

- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the aldehyde .

- Validation : Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and indole ring protons (δ 6.5–8.2 ppm). Compare with analogs like 1H-indole-5-carbaldehyde (CAS 1196-69-6) .

- IR Spectroscopy : Identify the aldehyde C=O stretch (~1680–1700 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 160.1 (calculated for C₁₀H₉NO) .

Q. What purification strategies are effective for removing by-products in this compound synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, methanol/water) to separate unreacted starting materials and oxidized by-products .

- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to selectively precipitate the aldehyde .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure determination of this compound?

- Methodological Answer :

- Refinement Tools : Use SHELXL for small-molecule refinement, adjusting thermal parameters and hydrogen atom positions to reduce R1 values (<5%) .

- Validation : Cross-check with checkCIF (via IUCr) to identify geometric outliers (e.g., bond angles, torsion angles) .

- Graphical Representation : Generate ORTEP diagrams using programs like ORTEP-3 to visualize electron density maps and confirm atomic positions .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Cross-Validation : Re-run NMR under deuterated solvent conditions to exclude solvent artifacts. Compare crystallographic unit cell dimensions with predicted density from spectroscopic data .

- Dynamic Effects : Consider temperature-dependent NMR or X-ray diffraction to assess conformational flexibility (e.g., aldehyde group rotation) .

Q. What computational methods predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites (e.g., aldehyde carbon) .

- Database Mining : Retrieve structural analogs (e.g., 5-methoxyindole derivatives) from PubChem to compare reactivity trends .

Q. How to design bioactivity assays for this compound in medicinal chemistry studies?

- Methodological Answer :

- Target Selection : Screen against kinases or GPCRs using fluorescence polarization assays, referencing bisindolylmaleimide inhibitors as structural templates .

- Dose-Response : Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) with triplicate measurements .

- Controls : Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls to validate assay robustness .

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

6-methyl-1H-indole-5-carbaldehyde |

InChI |

InChI=1S/C10H9NO/c1-7-4-10-8(2-3-11-10)5-9(7)6-12/h2-6,11H,1H3 |

InChI Key |

NWNBSHNASJXQHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.